4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyridine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring One common approach is the cyclization of thiosemicarbazides with chloroacetyl chloride under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents is also carefully considered to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antiviral, anti-inflammatory, and anticancer properties.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully elucidate its mechanism.
Comparison with Similar Compounds
Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.
Pyridine derivatives: These compounds are characterized by the presence of the pyridine ring and are often used in medicinal chemistry.
Uniqueness: 4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLLNEYVZRFGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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